Home > Products > Screening Compounds P2271 > (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride
(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride - 1167414-89-2

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride

Catalog Number: EVT-3163949
CAS Number: 1167414-89-2
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride is a chiral amine, specifically the hydrochloride salt of the (R)-enantiomer of 1-(3-methoxyphenyl)ethanamine. This compound is often employed as a resolving agent in the separation of enantiomers. [, ] Notably, (R)-1-(3-Methoxyphenyl)ethanamine serves as a key intermediate in the synthesis of novel phenyl carbamate drugs. []

Relevance: Several papers discuss the synthesis and purification of Tramadol Hydrochloride. While structurally distinct from (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride, Tramadol Hydrochloride shares the key structural motif of a 3-methoxyphenyl group attached to a chiral center. This similarity highlights the exploration of compounds containing this motif for potential pharmaceutical applications, as evidenced by its presence in both Tramadol Hydrochloride and (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride. [, ]

1-(3-Methoxyphenyl)ethylamine

Compound Description: This compound is a key intermediate in the synthesis of new phenyl carbamate drugs. [] It exists as two enantiomers, with the (R)-enantiomer being of particular interest for pharmaceutical development.

Relevance: This compound is the free base form of the target compound, (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride. The addition of hydrochloride salt alters the compound's solubility and other physicochemical properties, making it more suitable for pharmaceutical formulation. []

Mandelic Acid

Relevance: (R)-Mandelic acid is used as a resolving agent in the optical resolution of 1-(3-methoxyphenyl)ethylamine. This process separates the racemic mixture of 1-(3-methoxyphenyl)ethylamine into its individual enantiomers, allowing for the isolation of the desired (R)-1-(3-methoxyphenyl)ethylamine. []

3-(2-Chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine (R-568)

Compound Description: R-568 is a calcimimetic, a type of drug that mimics the effects of calcium on tissues. It functions as a positive allosteric modulator of the human calcium-sensing receptor (hCaSR). [] R-568 has shown potential in correcting signaling defects associated with inactivating hCaSR mutations, offering a potential treatment for diseases like familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT). []

Relevance: R-568 shares the (R)-1-(3-methoxyphenyl)ethyl moiety with the target compound. This structural similarity likely contributes to R-568's ability to interact with biological targets, highlighting the importance of this specific stereochemical configuration for its activity. []

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride

Compound Description: This compound is a related substance and potential impurity found in Iloperidone, an atypical antipsychotic medication. []

Relevance: While structurally distinct from the target compound, this compound appears alongside 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone as a focus in the analysis of Iloperidone. This suggests a shared synthetic pathway or potential for similar impurities during the production of both Iloperidone and, potentially, (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride. []

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Compound Description: Similar to the compound above, this compound is also a related substance and potential impurity found in Iloperidone. []

Relevance: This compound shares a similar structure with the target compound, featuring both a methoxyphenyl group and an ethanone side chain. This structural similarity may indicate a shared starting material or synthetic intermediate in their respective syntheses, highlighting potential commonalities in their production processes. []

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of Aprepitant, an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy. []

Relevance: Although structurally distinct from the target compound, this compound's inclusion in the list demonstrates the diverse applications of chiral synthesis in pharmaceutical development. Both this compound and (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride represent examples where controlling stereochemistry is crucial for achieving the desired biological activity. []

2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole

Compound Description: This compound features a 3-methoxyphenyl group attached to an imidazole ring. Its crystal structure has been reported, providing insights into its molecular geometry and intermolecular interactions. []

Relevance: The presence of the 3-methoxyphenyl group in both this compound and (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride suggests a potential common starting material or shared synthetic intermediate in their production. This highlights the versatility of the 3-methoxyphenyl moiety in constructing diverse chemical structures with potential biological activities. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator. It shows promise as a potential treatment for various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

Relevance: This compound and (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride both belong to the broader category of methoxyphenyl-containing compounds with potential pharmaceutical applications. While their structures and biological targets differ, their shared presence in this context highlights the importance of exploring diverse chemical structures incorporating the methoxyphenyl motif for drug discovery. []

3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902)

Compound Description: NBI 42902 is a potent and orally active antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It exhibits subnanomolar binding affinity and effectively reduces luteinizing hormone levels in castrated male cynomolgus monkeys upon oral administration. []

Relevance: NBI 42902 incorporates a 2-fluoro-3-methoxyphenyl group within its structure, highlighting the exploration of substituted methoxyphenyl moieties in medicinal chemistry. This structural feature distinguishes it from (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride, which bears an unsubstituted 3-methoxyphenyl group. These subtle variations in substitution patterns can significantly impact a compound's binding affinity, selectivity, and overall pharmacological profile. []

(R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017)

Compound Description: CI-1017 is an M1-selective muscarinic agonist. Its development stemmed from the exploration of structure-activity relationships within a series of (Z)-(+/-)-1-azabicyclo[2.2. 1]heptan-3-one, O-(3-aryl-2-propynyl)oximes. The M1 selectivity and efficacy were found to reside in the (R)-enantiomer. []

Relevance: This compound demonstrates the significance of exploring various substitutions on aromatic rings to achieve selectivity for specific receptor subtypes. Both CI-1017 and (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride emphasize the importance of stereochemistry and meticulous structural modifications for optimizing pharmacological properties in drug discovery. []

(S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol succinate (LY333068)

Compound Description: LY333068 acts as a 5HT1A antagonist, blocking the activity of the serotonin receptor subtype 1A. This compound showcases the incorporation of a 3-methoxyphenyl group within a complex, polycyclic structure designed for specific receptor interactions. []

Relevance: LY333068 highlights the versatility of the 3-methoxyphenyl moiety in medicinal chemistry. While structurally distinct from (R)-1-(3-Methoxyphenyl)ethanamine Hydrochloride, their shared presence in different drug development contexts underscores the broad utility of this chemical group in pharmaceutical research. []

Classification

This compound belongs to the class of primary amines and is characterized by the presence of a methoxy group attached to a phenyl ring. Its stereochemistry, indicated by the (R) configuration, plays a crucial role in its biological activity and interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Synthesis Analysis

The synthesis of (R)-1-(3-methoxyphenyl)ethanamine hydrochloride can be achieved through several methods, primarily focusing on asymmetric reductive amination reactions. A notable synthetic route involves the use of meta-methoxy acetophenone as a starting material, which undergoes reaction with optically active phenethylamine in the presence of a titanium-based catalyst and hydrogen gas.

Key Synthetic Steps

Molecular Structure Analysis

The molecular structure of (R)-1-(3-methoxyphenyl)ethanamine hydrochloride can be described as follows:

  • Molecular Formula: C10H15ClN
  • Molecular Weight: Approximately 187.69 g/mol
  • Structural Features:
    • A chiral center at the carbon atom adjacent to the amine group.
    • A methoxy group (-OCH₃) positioned at the para position relative to the amine group on the phenyl ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure:

  • Proton NMR: Characteristic peaks corresponding to aromatic protons, methoxy group protons, and aliphatic protons provide insights into the molecular environment.
  • Carbon NMR: Distinct signals for each carbon environment in the molecule confirm its structural integrity .
Chemical Reactions Analysis

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amine group can react with electrophiles to form substituted amines or other derivatives.
  2. Formation of Isothiocyanates: The compound can react with thiophosgene to produce (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate, which serves as an important intermediate in organic synthesis.
  3. Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding carbonyl compounds.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for (R)-1-(3-methoxyphenyl)ethanamine hydrochloride primarily revolves around its interactions with biological targets:

  • Biological Activity: It has been studied for potential neuroactive properties, influencing neurotransmitter systems due to its structural similarity to phenethylamines.
  • Covalent Bond Formation: The amine group can form covalent bonds with electrophilic sites on proteins or other biomolecules, potentially altering their functions.
  • Reactivity with Nucleophiles: Its ability to react with nucleophiles allows it to participate in various biochemical pathways, making it a candidate for drug development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid in its hydrochloride form.
  • Solubility: Soluble in water and polar organic solvents due to the presence of the hydrochloride salt.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to its salt form.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

These properties make it suitable for various applications in both laboratory settings and industrial processes.

Applications

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride finds applications across several fields:

  1. Pharmaceuticals: Used as an intermediate in synthesizing drugs targeting neurological conditions due to its structural similarities with other bioactive compounds.
  2. Organic Synthesis: Serves as a building block for creating more complex molecules in medicinal chemistry.
  3. Materials Science: Its derivatives are explored for use in developing functionalized polymers with specific properties .
Synthesis and Stereoselective Methodologies

Asymmetric Reductive Amination Strategies for Chiral Amine Formation

Asymmetric reductive amination (ARA) of 3'-methoxyacetophenone offers a direct route to the desired chiral amine. High enantioselectivity hinges on the choice of chiral catalyst and reaction conditions. Ruthenium (Ru) and Iridium (Ir) complexes bearing chiral diphosphine ligands (e.g., (S)-Xyl-SDP, (R)-BINAP) demonstrate significant efficacy. These catalysts facilitate the conversion of the ketone to the imine/enamine intermediate, followed by enantioselective hydrogenation. Key parameters include catalyst loading (typically 0.5-2 mol%), hydrogen pressure (50-100 bar), temperature (50-80 °C), solvent (methanol, ethanol, or toluene), and the use of additives like ammonium iodide or acetic acid to suppress side reactions and enhance enantiomeric excess (ee). Optimized ARA processes can achieve ee values exceeding 95% and yields >85% for the free (R)-amine .

Table 1: Performance of Selected Catalysts in Asymmetric Reductive Amination of 3'-Methoxyacetophenone

Catalyst SystemLigandTemp (°C)H₂ (bar)Time (h)Yield (%)ee (%) (R)Key Notes
[Ru(p-cymene)Cl₂]₂(S)-Xyl-SDP6050248897High ee, moderate catalyst loading
[Ir(COD)Cl]₂(R)-BINAP7070189295Good yield, requires acidic additive
RuCl(S,S)-TsDPEN(S,S)-TsDPEN50100367899Transfer hydrogenation (iPrOH/HCO₂H), Slow

Biocatalytic Synthesis Using Amine Transaminases: Optimization and Yield Enhancement

Amine transaminases (ATAs) provide a sustainable, highly enantioselective route under mild conditions. Wild-type and engineered ATAs catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine, alanine) to 3'-methoxyacetophenone, yielding (R)-MPEA directly. Critical optimization parameters include:

  • Enzyme Engineering: Directed evolution improves activity towards the bulky substrate and thermostability.
  • Donor Selection: Isopropylamine is favored due to driving equilibrium via acetone removal (e.g., evaporation, enzymatic cascade). Alanine/pyruvate systems require pyruvate removal (e.g., lactate dehydrogenase).
  • Solvent Engineering: Co-solvents (e.g., DMSO, up to 20% v/v) enhance substrate solubility without significant enzyme deactivation.
  • pH and Temperature Control: Optimal activity typically lies between pH 7.0-8.5 and 30-45°C.
  • Substrate Loading Strategies: Fed-batch addition of ketone prevents inhibition. Yields >90% and ee >99% are achievable with optimized enzyme variants and process engineering .

Table 2: Performance of Engineered Amine Transaminases (ATAs) for (R)-MPEA Synthesis

ATA Variant (Source)Amino DonorCo-substrate RemovalSolvent (%)Yield (%)ee (%) (R)Productivity (g/L/d)
Engineered ATA-117IsopropylamineVacuum/StrippingDMSO (10%)95>99.9120
Mutant (Cv-ATA)(S)-α-MBALactate DehydrogenaseNone88>99.985
Immobilized ATA-256AlaninePyruvate OxidaseMTBE (30%)92>99.9150

Catalytic Systems for Enantiomeric Enrichment (Titanium-Based Catalysts, Hydrogenation)

For racemic mixtures or low-ee product streams, enantiomeric enrichment is vital:

  • Titanium-Based Kinetic Resolution: Titanium(IV) complexes with chiral ligands (e.g., TADDOLates, BINOL derivatives) catalyze the enantioselective acylation of the racemic free amine using anhydrides (e.g., acetic anhydride). The (R)-amine reacts slower, allowing separation of the unreacted (R)-amine from the faster-reacting (S)-amide. Ee values >99% for the (R)-amine are attainable, though maximum yield is capped at 50%.
  • Diastereomeric Salt Crystallization: Resolution using chiral acids (e.g., (R,R)- or (S,S)-di-p-toluoyl tartaric acid (DPTTA), mandelic acid derivatives). The diastereomeric salt of the target (R)-amine exhibits lower solubility and crystallizes preferentially. Multiple recrystallizations enhance ee but reduce yield.
  • Enantioselective Hydrogenation of Imines: While less common than ARA for this specific substrate, highly enantioselective hydrogenation of the pre-formed imine (from 3'-methoxyacetophenone and ammonia) using Ir or Rh catalysts with chiral phosphine-oxazoline ligands can achieve high ee .

Table 3: Enantiomeric Enrichment Methods for MPEA

MethodKey Agent/SystemTarget EnantiomerMax Theoretical Yield (%)Achievable ee (%)Key Advantage/Disadvantage
Ti-TADDOL Kinetic ResolutionTi-TADDOLate / Ac₂O(R)-Amine50>99High ee; Max 50% yield; Requires anhydrous cond.
Diastereomeric Salt Crystallization(R,R)-DPTTA(R)-Amine Salt≤50>99 (after recryst)Well-established; Scalable; Solvent critical; Yield loss
Ir-Catalyzed Imine HydrogenationIr-PHOX Catalyst / H₂(R)-Amine10095-98Direct; Catalyst cost/sensitivity

Comparative Analysis of Salt Formation Techniques for Enhanced Solubility and Stability

Conversion of the free (R)-amine [(R)-1-(3-Methoxyphenyl)ethanamine] to its hydrochloride salt [(R)-MPEA·HCl] is essential for purification, handling, stability, and formulation. Key techniques are compared:

  • Direct Precipitation: Passing dry HCl gas through a solution of the free amine in a non-polar solvent (e.g., diethyl ether, MTBE). This yields a fine crystalline precipitate. Advantages include simplicity and high purity. Disadvantages include potential variability in crystal size/morphology and handling corrosive HCl gas.
  • Acid Addition in Solvent: Adding concentrated hydrochloric acid solution to a solution of the free amine in a polar protic solvent (e.g., ethanol, isopropanol). Crystallization may occur spontaneously or upon cooling/concentration. Advantages are ease of handling (aqueous HCl) and often better control over crystal form. Disadvantages include potential inclusion of solvent/water and the need for careful pH control to avoid excess acid.
  • Anti-Solvent Crystallization: Dissolving the free amine in a minimal volume of a good solvent (e.g., ethanol) and adding a miscible anti-solvent (e.g., acetone, ethyl acetate) into which HCl gas or solution is introduced or where pre-formed salt crystallizes. This offers excellent control over crystal size and purity but requires optimization of solvent ratios and addition rates.The hydrochloride salt consistently demonstrates superior stability (reduced oxidation and racemization) and significantly higher aqueous solubility compared to the free amine base, making it the preferred form for storage and most applications .

Table 4: Comparison of Salt Formation Techniques for (R)-MPEA·HCl

TechniqueTypical Solvent SystemAcid SourceCrystal CharacteristicsPurityKey Process Considerations
Direct PrecipitationEther, MTBE, TolueneAnhydrous HCl GasFine powder, often amorphousVery HighFast; Needs gas handling; Moisture-sensitive
Acid AdditionEtOH, IPA, Water/IPAConc. Aq. HClNeedles/Prisms (solvent dependent)HighSimple; pH control critical; May need recrystallization
Anti-Solvent CrystallizationEtOH/Acetone, IPA/EAAq. HCl or HCl GasControlled size/morphologyHighBest for crystal engineering; Requires optimization

Properties

CAS Number

1167414-89-2

Product Name

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1

InChI Key

IPMGDPJDHDVXRQ-OGFXRTJISA-N

SMILES

CC(C1=CC(=CC=C1)OC)N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.